Heptanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-

Description

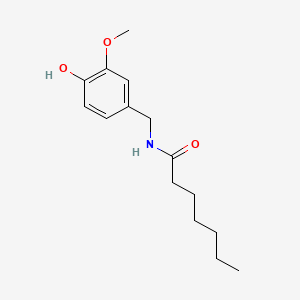

Heptanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- (hereafter referred to by its IUPAC name) is a synthetic amide derivative featuring a 4-hydroxy-3-methoxyphenyl (vanillyl) group attached to a heptanamide backbone. This compound shares structural similarities with naturally occurring capsaicinoids, such as capsaicin and dihydrocapsaicin, which are known for their roles in pain modulation and metabolic regulation .

Properties

CAS No. |

89575-10-0 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide |

InChI |

InChI=1S/C15H23NO3/c1-3-4-5-6-7-15(18)16-11-12-8-9-13(17)14(10-12)19-2/h8-10,17H,3-7,11H2,1-2H3,(H,16,18) |

InChI Key |

PEQWQUXJLRBUEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with heptanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Heptanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has been investigated for its potential therapeutic properties. The compound's structural similarity to capsaicin suggests it may exhibit similar biological activities, including anti-inflammatory and analgesic effects.

Case Study: Analgesic Activity

Research has shown that derivatives of vanillyl compounds can modulate pain pathways. In vitro studies indicated that heptanamide exhibited significant inhibition of inflammatory mediators in cell lines, suggesting its potential as an analgesic agent .

Antioxidant Properties

The antioxidant activity of Heptanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has been evaluated in various studies. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Source |

|---|---|---|

| Heptanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | 25 | In vitro cell assays |

| Curcumin | 20 | Standard antioxidant |

| Quercetin | 30 | Standard antioxidant |

Studies demonstrated that heptanamide's antioxidant capacity was comparable to that of established antioxidants like curcumin .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of Heptanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- have highlighted its potential in treating neurodegenerative diseases.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study assessing neuroprotection against oxidative stress, heptanamide was shown to significantly reduce cell death in SH-SY5Y neuronal cells when exposed to neurotoxic agents . The mechanism appears to involve the modulation of apoptotic pathways and enhancement of cellular resilience.

Synthesis and Derivatives

The synthesis of Heptanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has been well-documented, with various synthetic routes explored. The compound can be synthesized through the reaction of vanillin with heptanoic acid derivatives under specific conditions.

Synthetic Route Overview

- Starting Materials: Vanillin and heptanoic acid.

- Reagents: Coupling agents such as DCC (dicyclohexylcarbodiimide).

- Conditions: Reflux in an organic solvent like dichloromethane.

- Purification: Column chromatography to isolate the desired product.

This synthetic versatility allows for the creation of various derivatives that may enhance biological activity or modify pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The heptanamide chain contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Variations

The compound is compared to structurally related amides with the vanillyl group, focusing on chain length, saturation, and substituents. Key examples include:

Key Observations :

- Saturation vs. Unsaturation : Unlike capsaicin (with a trans double bond at C6), the target compound’s saturated chain could confer greater metabolic stability but lower TRPV1 receptor affinity, as seen in dihydrocapsaicin .

- Substituents : Phenylcapsaicin’s terminal phenyl group (vs. methyl in dihydrocapsaicin) highlights how branching affects functionality. The phenyl group in phenylcapsaicin enhances its use as a feed additive for chickens, possibly due to altered interaction with biological targets .

Physicochemical Properties

- Solubility : Capsaicin is insoluble in water but soluble in organic solvents . The target compound’s shorter chain may slightly improve aqueous solubility, though this remains untested.

- Melting Point : Capsaicin melts at 65°C ; the target compound’s melting point is unreported but expected to be lower due to reduced van der Waals interactions from the shorter chain.

Biological Activity

Heptanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, also known as N-(4-hydroxy-3-methoxybenzyl)heptanamide, is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a heptanamide backbone with a 4-hydroxy-3-methoxyphenyl group, which is crucial for its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of the methoxy and hydroxy groups on the aromatic ring contributes to the scavenging of free radicals, which is vital in preventing oxidative stress-related cellular damage .

Neuroprotective Effects

Heptanamide derivatives have shown promising neuroprotective effects. A related compound, 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one (AO-2), demonstrated the ability to protect neuronal cells from β-amyloid-induced toxicity through the PI3K-Akt-mTOR signaling pathway. This suggests that similar derivatives may also possess neuroprotective capabilities by inhibiting apoptosis and enhancing cell viability under stress conditions .

Anti-inflammatory Activity

Compounds with structural similarities have been reported to exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and viability of cells treated with Heptanamide derivatives. For instance, cell viability assays using MTT demonstrated that certain derivatives maintain high cell viability even at elevated concentrations, indicating low cytotoxicity .

The mechanisms through which Heptanamide acts are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Modulation of Signaling Pathways : The neuroprotective effects observed in related compounds are often linked to the modulation of critical signaling pathways such as PI3K-Akt-mTOR, which play essential roles in cell survival and apoptosis regulation .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotection | Inhibition of Aβ-induced apoptosis | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Enzyme Inhibition | hAChE and hBChE inhibition |

Case Studies

- Neuroprotection in Alzheimer's Disease : The protective effects against Aβ-induced damage were highlighted in a study where AO-2 was shown to restore cell viability in PC12 cells pre-treated with the compound before exposure to Aβ. This study emphasizes the potential therapeutic role of similar compounds in neurodegenerative diseases .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various heptanamide derivatives on cancer cell lines, demonstrating that certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((4-hydroxy-3-methoxyphenyl)methyl)heptanamide?

Methodological Answer:

The synthesis typically involves amide bond formation between heptanoic acid derivatives and 4-hydroxy-3-methoxybenzylamine. A common approach utilizes coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. For example, in analogous vanillylamide syntheses, ferulic acid derivatives are coupled with amines via carbodiimide-mediated reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical to isolate the product.

Basic: How is the structural integrity of N-((4-hydroxy-3-methoxyphenyl)methyl)heptanamide validated?

Methodological Answer:

Structural confirmation requires multi-technique validation:

- NMR Spectroscopy : ¹H NMR identifies key signals: aromatic protons (δ 6.7–7.1 ppm for the vanillyl group), methoxy (δ ~3.8 ppm), and amide NH (δ ~5.8–6.2 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., m/z 293.2 [M+H]⁺ for C₁₆H₂₅NO₃).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) assesses purity (>95% by area under the curve) .

Advanced: What challenges arise in crystallizing N-((4-hydroxy-3-methoxyphenyl)methyl)heptanamide for X-ray diffraction studies?

Methodological Answer:

Crystallization challenges include:

- Low Solubility : The compound’s amphiphilic nature (polar vanillyl group and nonpolar heptanamide chain) complicates solvent selection. Trials with mixed solvents (e.g., DMSO/water or THF/hexane) are recommended.

- Polymorphism : Multiple crystal forms may arise. Controlled cooling rates and seeding techniques mitigate this.

- Refinement : SHELX programs (e.g., SHELXL) are used for structure refinement. For example, SHELXTL (Bruker AXS) enables robust handling of hydrogen bonding networks and thermal motion parameters .

Advanced: How can computational modeling predict N-((4-hydroxy-3-methoxyphenyl)methyl)heptanamide interactions with TRPV1 receptors?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor binding. The vanillyl group’s hydroxyl and methoxy moieties are critical for hydrogen bonding with TRPV1 residues (e.g., Tyr511, Ser512) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability. Trajectory analysis identifies key interactions (e.g., hydrophobic packing of the heptanamide chain with receptor pockets) .

- QSAR Studies : Quantitative structure-activity relationships correlate structural features (e.g., chain length, substituent positions) with agonistic activity .

Basic: What spectroscopic techniques resolve the substitution pattern of the 4-hydroxy-3-methoxyphenyl group?

Methodological Answer:

- ¹H NMR : Coupling patterns distinguish aromatic protons (e.g., para-hydroxy groups show deshielding). NOESY/ROESY experiments confirm spatial proximity between methoxy and hydroxyl protons .

- FTIR : Stretching vibrations for hydroxyl (~3200 cm⁻¹), methoxy (~2850 cm⁻¹), and amide carbonyl (~1650 cm⁻¹) groups are diagnostic .

- UV-Vis Spectroscopy : Absorbance maxima (λmax ~280 nm) correlate with the conjugated aromatic system .

Advanced: What strategies improve the synthetic yield of N-((4-hydroxy-3-methoxyphenyl)methyl)heptanamide in scaled-up reactions?

Methodological Answer:

- Catalyst Optimization : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) over EDCl improves coupling efficiency (reported yields >85% in capsaicinoid syntheses) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Microwave-assisted synthesis reduces reaction time .

- Workflow Design : One-pot strategies for sequential protection/deprotection of the hydroxyl group (e.g., using acetyl chloride) minimize side reactions .

Advanced: How are discrepancies in biological activity data for N-((4-hydroxy-3-methoxyphenyl)methyl)heptanamide resolved?

Methodological Answer:

- Batch Reproducibility : Ensure consistent purity (>98% by HPLC) and stereochemical integrity (chiral HPLC for enantiomers, if applicable) .

- Assay Standardization : Use reference agonists (e.g., capsaicin for TRPV1 assays) and normalize data to cell viability controls (MTT assays).

- Meta-Analysis : Cross-reference results with structural analogs (e.g., homodihydrocapsaicin) to identify structure-activity trends .

Basic: What are the stability considerations for storing N-((4-hydroxy-3-methoxyphenyl)methyl)heptanamide?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent oxidation of the phenolic group .

- Light Sensitivity : Amber vials protect against UV-induced degradation.

- Solubility Monitoring : Periodic HPLC checks detect hydrolysis of the amide bond in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.